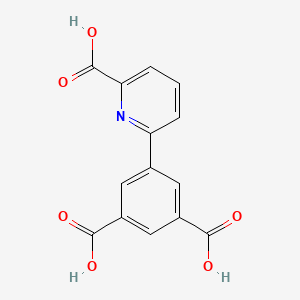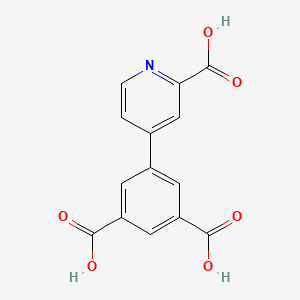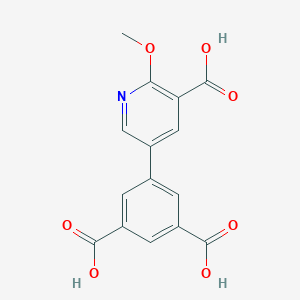
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid (2C5DCPI) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a highly active compound that has been used in various experiments in the lab. 2C5DCPI is a derivative of isonicotinic acid, which is a common structural motif found in many natural products and pharmaceuticals. 2C5DCPI is a versatile compound that can be used for a variety of purposes, including synthesis, biological activity, and drug formulation.
Wirkmechanismus
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits the metabolism of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% have not been extensively studied. However, it is known to have an inhibitory effect on enzymes involved in drug metabolism. This can lead to an increase in drug concentrations in the body, which can lead to an increase in drug effectiveness. In addition, 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% has been found to have an anti-inflammatory effect in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is a highly active compound that is easy to synthesize and can be used in a variety of experiments. It is also relatively stable and has a low toxicity profile. However, 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% is not suitable for all experiments and there are some limitations. It is not suitable for use in experiments involving high temperatures and is not suitable for use in studies involving drug metabolism.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% are still being explored. Some possible future directions include:
1. Further research into the biochemical and physiological effects of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95%.
2. Development of new synthesis methods for 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95%.
3. Exploration of the potential applications of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% in drug formulation and drug delivery.
4. Investigation of the potential of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% as an inhibitor of drug metabolism.
5. Further study of the structure and function of proteins and enzymes affected by 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95%.
6. Investigation of the potential of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% as an anti-inflammatory agent.
7. Exploration of the potential of 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% as a model compound in studies of enzyme inhibition and drug metabolism.
8. Development of new methods for using 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% in laboratory experiments.
Synthesemethoden
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of isonicotinic acid with chloroacetic acid in the presence of an acid catalyst. This reaction produces a product containing 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% and other byproducts. Other methods for synthesizing 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% include the reaction of isonicotinic acid with a variety of chlorinated compounds, such as chloroacetaldehyde and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. It has also been used as a model compound in studies of enzyme inhibition and drug metabolism. In addition, 2-Chloro-5-(3,5-dicarboxyphenyl)isonicotinic acid, 95% has been used in studies of the structure and function of various proteins and enzymes.
Eigenschaften
IUPAC Name |
5-(4-carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-4-9(14(21)22)10(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZYEFNJWFETGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688291 |
Source


|
| Record name | 5-(4-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-51-3 |
Source


|
| Record name | 5-(4-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)